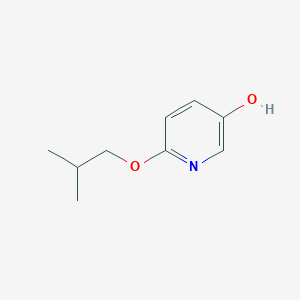
6-(2-Methylpropoxy)pyridin-3-ol
Descripción general
Descripción
“6-(2-Methylpropoxy)pyridin-3-ol” is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a hydroxyl group at the 3-position and a 2-methylpropoxy group at the 6-position .Aplicaciones Científicas De Investigación
Conversion Pathways in Food Chemistry
Research by Hidalgo et al. (2020) elucidates the conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol in the presence of ammonia-producing compounds, highlighting a pathway for the formation of pyridin-3-ols in foods. This study suggests that pyridin-3-ols, including similar structures like "6-(2-Methylpropoxy)pyridin-3-ol," could be significant in understanding and controlling the formation of specific compounds in food processing and preservation (Hidalgo et al., 2020).
Organic Synthesis and Ligand Chemistry
A study by Cosford et al. (2003) on a structurally related compound, 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine, demonstrates its potent activity as a selective receptor antagonist. This example underscores the importance of pyridine derivatives in developing pharmaceutical agents and highlights the role that "this compound" could play in medicinal chemistry, particularly in designing receptor-targeted therapies (Cosford et al., 2003).
Material Science and Polymer Research
Research on novel polyimides derived from pyridine-containing monomers by Wang et al. (2006) showcases the utility of pyridine derivatives in synthesizing materials with exceptional thermal stability and mechanical properties. This insight suggests potential applications of "this compound" in developing new polymers and materials with tailored properties for high-performance applications (Wang et al., 2006).
Propiedades
IUPAC Name |
6-(2-methylpropoxy)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7(2)6-12-9-4-3-8(11)5-10-9/h3-5,7,11H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLJVBVIZXJELC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=C(C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-Fluorophenoxy)-1-phenylethyl]but-2-ynamide](/img/structure/B2934791.png)
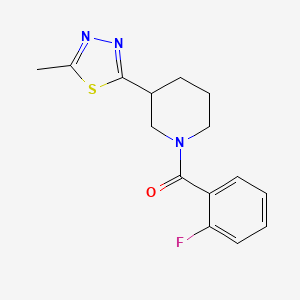
![1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2934797.png)
![1-(4-bromophenyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2934799.png)
![9-[(2,5-dimethylphenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2934800.png)
![3-(phenylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2934801.png)
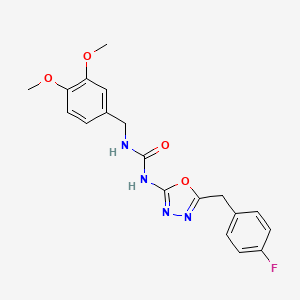
![(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane](/img/structure/B2934805.png)
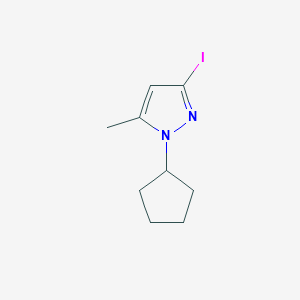

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)cyclobutanecarboxamide](/img/structure/B2934810.png)
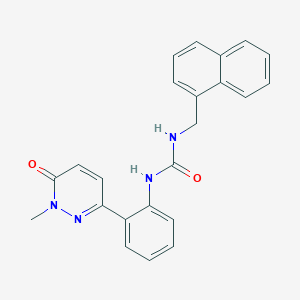
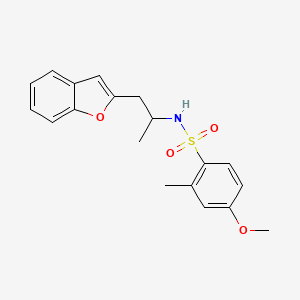
![8-allyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934813.png)
